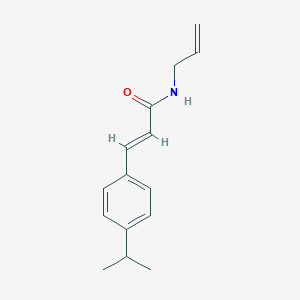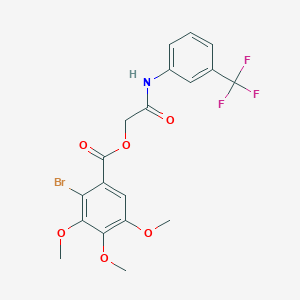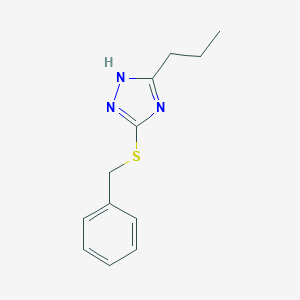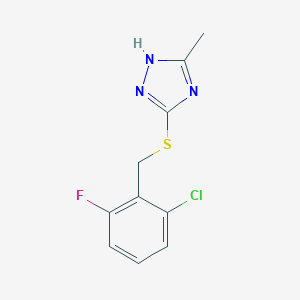
N-allyl-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the acrylamide family and is widely used in various fields, including material science, chemical biology, and medicinal chemistry.
作用機序
The mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to work by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-allyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its ease of synthesis and availability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of N-allyl-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has shown promising results in the development of functionalized polymers with unique properties, making it a potential candidate for the development of new materials. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
The synthesis of N-allyl-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-isopropylbenzaldehyde with allylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to obtain the final product. This synthesis method is simple and efficient, making it a popular choice for researchers.
科学的研究の応用
N-allyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used to synthesize functionalized polymers with unique properties, such as improved mechanical strength and thermal stability. In chemical biology, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+ |
InChIキー |
NCDJDAKDXGCACO-JXMROGBWSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)